
n-(3-(Propylsulfonamido)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(3-(Propylsulfonamido)phenyl)acetamide: is an organic compound with the molecular formula C11H16N2O3S It is a derivative of acetamide, featuring a propylsulfonamido group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(Propylsulfonamido)phenyl)acetamide typically involves the reaction of 3-aminophenylacetamide with propylsulfonyl chloride under basic conditions. The reaction proceeds as follows:
- Dissolve 3-aminophenylacetamide in a suitable solvent such as dichloromethane.
- Add a base like triethylamine to the solution to neutralize the hydrochloric acid formed during the reaction.
- Slowly add propylsulfonyl chloride to the reaction mixture while maintaining a low temperature to control the reaction rate.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: n-(3-(Propylsulfonamido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: n-(3-(Propylsulfonamido)phenyl)acetamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new drugs.
Medicine: In medicinal chemistry, this compound is investigated for its potential as an analgesic and antipyretic agent. It may also be used in the synthesis of other bioactive molecules.
Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. It is also used as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of n-(3-(Propylsulfonamido)phenyl)acetamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The compound may also interact with receptors or ion channels, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
n-(3-(tert-butylamino)phenyl)acetamide: This compound features a tert-butylamino group instead of a propylsulfonamido group, leading to different chemical and biological properties.
n-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: This derivative has a diethylsulfamoyl group, which may result in different pharmacological activities.
n-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: The presence of a piperazinyl group can significantly alter the compound’s interaction with biological targets.
Uniqueness: n-(3-(Propylsulfonamido)phenyl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The propylsulfonamido group provides a balance of hydrophobic and hydrophilic properties, making it suitable for various applications in medicinal and industrial chemistry.
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-[3-(propylsulfonylamino)phenyl]acetamide |
InChI |
InChI=1S/C11H16N2O3S/c1-3-7-17(15,16)13-11-6-4-5-10(8-11)12-9(2)14/h4-6,8,13H,3,7H2,1-2H3,(H,12,14) |
InChI Key |
CTZQVWKSMXJWBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14900641.png)


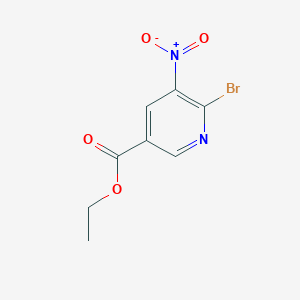
![(2R)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol](/img/structure/B14900678.png)
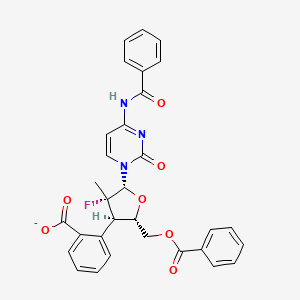

![3-[(1-Pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14900692.png)
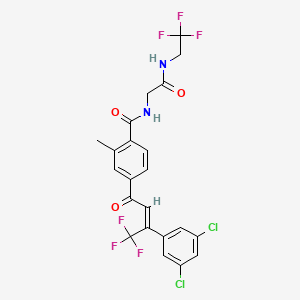
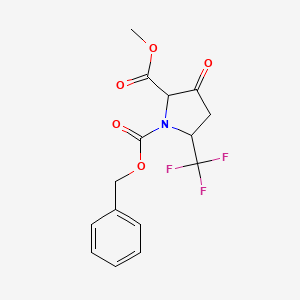
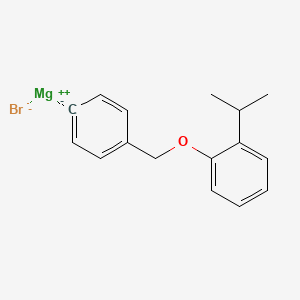
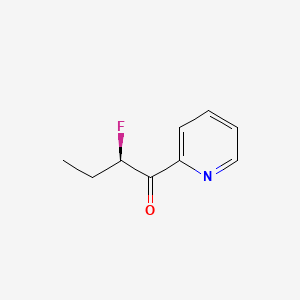
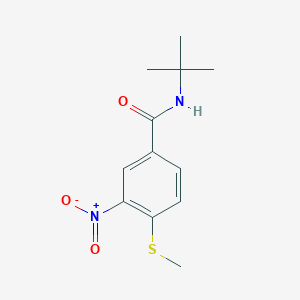
![(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepine-4(5H)-thione](/img/structure/B14900736.png)
